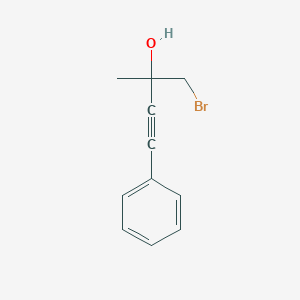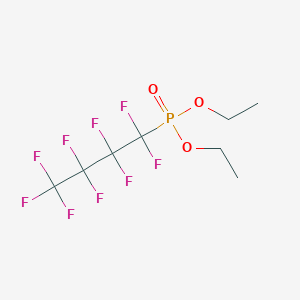
Diethyl (nonafluorobutyl)phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl (nonafluorobutyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group bonded to a nonafluorobutyl chain. This compound is of interest due to its unique chemical properties, which include high thermal stability and resistance to hydrolysis. These properties make it valuable in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (nonafluorobutyl)phosphonate typically involves the reaction of diethyl phosphite with a nonafluorobutyl halide under basic conditions. A common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with nonafluorobutyl bromide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonate ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .
化学反応の分析
Types of Reactions
Diethyl (nonafluorobutyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the nonafluorobutyl group is replaced by other nucleophiles.
Oxidation and Reduction: The phosphonate group can be oxidized to phosphonic acid derivatives or reduced to phosphine oxides.
Hydrolysis: Under acidic or basic conditions, the ester bonds in this compound can be hydrolyzed to produce phosphonic acids.
Common Reagents and Conditions
Bases: Triethylamine, sodium hydride
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions
Major Products Formed
Phosphonic Acids: Formed through hydrolysis
Phosphine Oxides: Formed through reduction
Substituted Phosphonates: Formed through nucleophilic substitution
科学的研究の応用
Diethyl (nonafluorobutyl)phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a bioactive compound due to its stability and resistance to enzymatic degradation.
Medicine: Explored for use in drug development, particularly in the design of enzyme inhibitors and prodrugs.
Industry: Utilized as a flame retardant, plasticizer, and corrosion inhibitor due to its thermal stability and chemical resistance
作用機序
The mechanism of action of diethyl (nonafluorobutyl)phosphonate involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by mimicking phosphate esters, thereby interfering with enzymatic processes. The nonafluorobutyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively .
類似化合物との比較
Similar Compounds
- Diethyl phosphonate
- Dimethyl phosphonate
- Diethyl (perfluorobutyl)phosphonate
Uniqueness
Diethyl (nonafluorobutyl)phosphonate is unique due to the presence of the nonafluorobutyl group, which imparts exceptional thermal stability and resistance to hydrolysis. This makes it more suitable for applications requiring high durability and chemical resistance compared to its non-fluorinated counterparts .
特性
CAS番号 |
81509-47-9 |
|---|---|
分子式 |
C8H10F9O3P |
分子量 |
356.12 g/mol |
IUPAC名 |
1-diethoxyphosphoryl-1,1,2,2,3,3,4,4,4-nonafluorobutane |
InChI |
InChI=1S/C8H10F9O3P/c1-3-19-21(18,20-4-2)8(16,17)6(11,12)5(9,10)7(13,14)15/h3-4H2,1-2H3 |
InChIキー |
SXRQVPQSAODONG-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



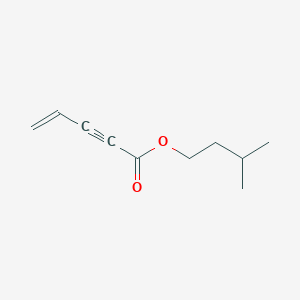
![N,N',N''-{Phosphanetriyltris[(4,1-phenylene)methylene]}tris(N-methylmethanamine)](/img/structure/B14431061.png)
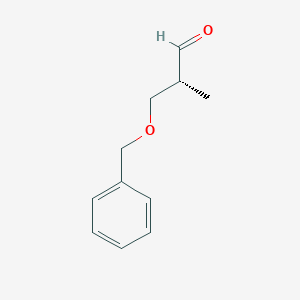
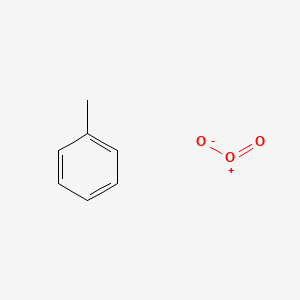

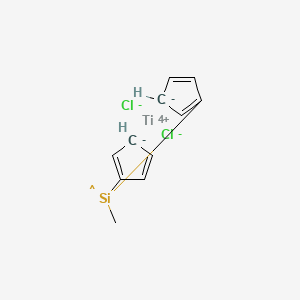
![[(3,4-Dibromo-7-oxabicyclo[4.1.0]heptan-1-yl)methoxy](trimethyl)silane](/img/structure/B14431094.png)
![1,5-Dimethyl-6,7-dioxabicyclo[3.2.1]octane](/img/structure/B14431095.png)
![1-Cyclohexyl-5-{3-[(naphthalen-2-yl)oxy]propyl}-1H-tetrazole](/img/structure/B14431098.png)

![1,2,3,4,5,6,7-Heptachlorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14431108.png)

